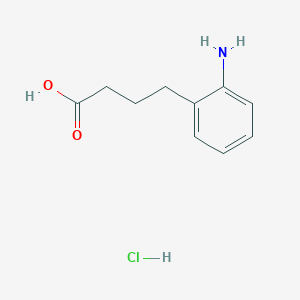

Acide 4-(2-aminophényl)butyrique, chlorhydrate

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-(2-Aminophenyl)butyric Acid, Hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products .

Mécanisme D'action

Target of Action

The primary target of 4-(2-Aminophenyl)butyric Acid, Hydrochloride, also known as Phenibut, is the GABA B receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Phenibut acts as a GABA B receptor agonist , similar to baclofen and γ-hydroxybutyrate (GHB) . This means it binds to these receptors and activates them, leading to increased inhibitory neurotransmission . At low concentrations, Phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

Biochemical Pathways

The activation of GABA B receptors by Phenibut leads to the opening of potassium channels and the closing of calcium channels . This results in hyperpolarization of the neuron and a decrease in the release of excitatory neurotransmitters, thereby reducing neuronal excitability .

Pharmacokinetics

Phenibut is well-absorbed when taken orally, with a bioavailability of over 63% for a 250 mg dose . It has minimal metabolism in the liver, and its metabolites are inactive . The onset of action for oral administration is 2-4 hours, and the elimination half-life is 5.3 hours for a 250 mg dose . The drug is excreted in the urine, with 63% of the dose excreted unchanged .

Result of Action

The activation of GABA B receptors by Phenibut leads to a decrease in neuronal excitability, which results in anxiolytic effects . This makes Phenibut useful for treating conditions like anxiety and insomnia . Side effects can include sedation, sleepiness, nausea, irritability, agitation, dizziness, euphoria, and sometimes headache .

Action Environment

The action of Phenibut can be influenced by various environmental factors. For example, the presence of food in the stomach can slow the absorption of the drug, potentially delaying its onset of action . Additionally, the drug’s stability and efficacy can be affected by storage conditions. It is recommended to store Phenibut at -20° C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminophenyl)butyric Acid, Hydrochloride typically involves the condensation of butyric acid with 2-aminophenyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 4-(2-Aminophenyl)butyric Acid, Hydrochloride involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques such as crystallization, filtration, and distillation to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Aminophenyl)butyric Acid, Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 4-(2-Aminophenyl)butyric Acid, Hydrochloride include:

4-(4-Aminophenyl)butyric Acid: Similar structure but with the amino group in a different position.

4-Aminophenylboronic Acid Hydrochloride: Contains a boronic acid group instead of a carboxylic acid group.

2-Aminophenylboronic Acid Hydrochloride: Similar structure but with the boronic acid group in a different position.

Uniqueness

4-(2-Aminophenyl)butyric Acid, Hydrochloride is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways compared to its similar compounds. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Activité Biologique

4-(2-Aminophenyl)butyric Acid, Hydrochloride (commonly referred to as 4-APAB) is a synthetic compound with significant potential in neuropharmacology. Its structural characteristics include an amine group and a carboxylic acid, which facilitate various biological interactions. This article explores the biological activity of 4-APAB, focusing on its neuroprotective properties, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C10H14ClNO2

- Molecular Weight : 215.68 g/mol

- Solubility : Enhanced solubility due to hydrochloride form

The unique structure of 4-APAB allows it to participate in diverse chemical reactions, including nucleophilic reactions facilitated by its amine group and acid-base interactions due to its carboxylic acid.

Neuroprotective Properties

Research indicates that 4-APAB exhibits notable neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).

- Modulation of Neuroinflammation : 4-APAB may reduce inflammatory responses in neuronal tissues, which is critical in neurodegenerative conditions.

- Oxidative Stress Reduction : The compound appears to mitigate oxidative stress, a significant contributor to neuronal damage.

- Neuronal Survival Promotion : Studies suggest that 4-APAB enhances the survival of neurons under stress conditions.

Research Findings

Several studies have investigated the biological activity of 4-APAB:

- In vitro Studies : Cell culture experiments demonstrate that 4-APAB can protect neuronal cells from apoptosis induced by oxidative stress agents.

- Animal Models : In vivo studies using rodent models of AD and PD have shown that administration of 4-APAB leads to improved cognitive function and reduced neurodegeneration markers.

Case Study: Neuroprotection in Alzheimer’s Disease

A pivotal study evaluated the effects of 4-APAB on a mouse model of Alzheimer's disease. The results indicated:

- A significant reduction in amyloid-beta plaques.

- Improved performance in memory tests.

- Decreased levels of pro-inflammatory cytokines in brain tissues.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-APAB, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Aminophenyl)butanoic Acid | Similar amine and carboxylic acid | Slightly different carbon chain length |

| 3-(Aminophenyl)butanoic Acid | Similar core structure | Different position of amino group on the phenyl ring |

| 4-(Phenyl)butanoic Acid | Lacks amino functional group | Does not exhibit neuroprotective properties |

4-APAB is distinguished by its specific amino substitution on the phenyl ring, which imparts unique biological activities not observed in structurally similar compounds.

Pharmacological Potential

Given its biological activity, 4-APAB holds promise for therapeutic applications:

- Neurodegenerative Diseases : Potential treatment for AD and PD through neuroprotection.

- Anxiolytic Effects : Similar compounds like Phenibut (β-Phenyl-GABA) suggest potential anxiolytic properties due to GABA receptor modulation.

Propriétés

IUPAC Name |

4-(2-aminophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h1-2,4,6H,3,5,7,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFMHKRERKYNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50637587 | |

| Record name | 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50637587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56182-28-6 | |

| Record name | 56182-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50637587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.